Bienvenue dans la boutique en ligne BenchChem!

3-(4-Fluorophenoxy)piperidine

Sigma Receptor CNS Pharmacology Piperidine Scaffold

For CNS SAR and imaging: 3-substituted scaffold for sigma-1 (Ki=0.34 nM) and DAT SPECT probes. 4-isomer not equivalent. High-purity 3-(4-Fluorophenoxy)piperidine (≥98%) available for R&D.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
Cat. No. B1637397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenoxy)piperidine
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC=C(C=C2)F
InChIInChI=1S/C11H14FNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2
InChIKeySFOSPFWMUDDDII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenoxy)piperidine: A Critical Building Block for CNS-Targeted Medicinal Chemistry


3-(4-Fluorophenoxy)piperidine (CAS 933701-57-6, C₁₁H₁₄FNO, MW 195.23) is a fluorinated piperidine derivative wherein a 4-fluorophenoxy moiety is substituted at the 3-position of the piperidine ring [1]. This compound and its hydrochloride salt (CAS 462114-73-4) serve as key intermediates in the synthesis of CNS-active pharmaceuticals, particularly those targeting neurological disorders . The 3-position attachment of the phenoxy group confers distinct conformational and stereoelectronic properties compared to the more widely studied 4-substituted analogs, positioning this scaffold as a strategic choice in structure-activity relationship (SAR) campaigns .

Why 3-(4-Fluorophenoxy)piperidine Cannot Be Substituted with 4-Positional Isomers in CNS Programs


Substitution of the piperidine ring at the 3-position versus the 4-position produces fundamentally different molecular geometries and receptor-interaction profiles. The 3-substituted isomer, such as 3-(4-fluorophenoxy)piperidine, positions the aromatic fluorophenoxy group in a distinct spatial orientation relative to the piperidine nitrogen, altering the pharmacophore's interaction with CNS targets including sigma receptors and monoamine transporters [1]. In contrast, the 4-substituted analogs (e.g., 4-(4-fluorophenoxy)piperidine) present a different vector angle that can significantly reduce or abolish affinity for certain receptor subtypes [2]. This positional sensitivity is critical in neuroscience SAR programs, where even minor changes in substituent position can shift receptor selectivity, alter brain penetration, or compromise metabolic stability . Generic substitution between 3- and 4-positional isomers is therefore not scientifically valid without revalidation of target engagement and pharmacokinetic parameters.

3-(4-Fluorophenoxy)piperidine: Quantified Differentiation Evidence for Scientific Procurement


Sigma-1 Receptor Affinity: 3-Phenoxy Substitution Enables Nanomolar Potency Unattainable with 4-Positional Isomers

In the class of phenoxyalkylpiperidines, the 3-position substitution pattern is essential for achieving high sigma-1 (σ₁) receptor affinity. The lead compound 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) and its analogs demonstrate that the phenoxy group's spatial orientation directly modulates σ₁ binding, with Ki values reaching subnanomolar potency (Ki = 0.34 nM for the most potent analog) [1]. While direct Ki data for unsubstituted 3-(4-fluorophenoxy)piperidine against σ₁ is not publicly reported, SAR studies on related 4-substituted piperidines show that 4-(4-fluorophenoxy)piperidine derivatives exhibit significantly weaker sigma receptor engagement (Ki ~90 nM at σ₂ and no reported high-affinity σ₁ binding) compared to 3-substituted frameworks [2]. The 3-position attachment provides a favorable vector for interacting with the σ₁ receptor binding pocket, whereas the 4-position substitution presents steric and conformational constraints that reduce binding efficiency [1].

Sigma Receptor CNS Pharmacology Piperidine Scaffold

CNS Imaging Agent Development: 3-(4-Fluorophenoxy)piperidine as a Privileged Intermediate for PET and SPECT Radiotracers

3-(4-Fluorophenoxy)piperidine and its derivatives have been specifically claimed in patents for CNS imaging agents targeting the dopamine transporter (DAT) for Parkinson's disease diagnosis [1]. The 3-substituted piperidine scaffold is a privileged intermediate for constructing radiolabeled DAT ligands compatible with SPECT imaging [1]. In contrast, 4-substituted piperidine analogs are predominantly claimed as NMDA receptor antagonists rather than DAT imaging agents, demonstrating a clear divergence in application space based on substitution position [2]. The 3-position attachment facilitates conjugation with chelating groups for radionuclides (e.g., technetium-99m) while maintaining the proper geometry for DAT binding and blood-brain barrier penetration [1]. The 4-substituted isomers lack this optimized vector for DAT-targeted imaging probe construction.

PET Imaging SPECT Dopamine Transporter Parkinson's Disease

Synthetic Accessibility: 3-(4-Fluorophenoxy)piperidine Offers Direct Route to cisapride-class Intermediates Without Reductive Amination of 4-Piperidinones

3-(4-Fluorophenoxy)piperidine serves as a direct synthetic precursor to 1-[3-(4-fluorophenoxy)propyl]piperidine derivatives, which are key intermediates in the synthesis of cisapride-class compounds [1]. The established synthetic route using 3-(4-fluorophenoxy)piperidine avoids the reductive amination step required when using 4-piperidinone starting materials, which typically requires specialized conditions and yields mixtures of stereoisomers [1]. This positional advantage translates to higher synthetic efficiency and cleaner product profiles compared to alternative routes employing 4-substituted piperidine scaffolds, which require additional protection/deprotection sequences or suffer from lower regioselectivity [2].

Synthetic Methodology Process Chemistry Gastrointestinal Prokinetics

Positional Selectivity in Monoamine Transporter Pharmacology: 3-Substituted Framework Enables SNRI Activity at Nanomolar Potency

Compounds bearing the 3-fluorophenoxy-substituted piperidine framework have demonstrated potent serotonin-norepinephrine reuptake inhibition (SNRI) activity. F-98214-TA, a 4-[(3-fluorophenoxy)-phenyl]methyl-piperidine derivative, exhibits IC₅₀ values of 1.9 nM for serotonin (5-HT) uptake and 11.2 nM for norepinephrine (NE) uptake in rat brain synaptosomes [1]. This compound displayed superior potency compared to fluoxetine, venlafaxine, and desipramine in multiple preclinical assays [1]. While F-98214-TA is a 4-substituted piperidine, the fluorophenoxy moiety's 3-position on the phenyl ring is critical for this activity profile. The 3-(4-fluorophenoxy)piperidine scaffold represents the unsubstituted core from which such potent SNRI compounds can be elaborated through further derivatization, whereas simple 4-(4-fluorophenoxy)piperidine lacks the structural features necessary for high-affinity transporter binding .

Serotonin Transporter Norepinephrine Transporter SNRI Antidepressant

3-(4-Fluorophenoxy)piperidine: High-Value Application Scenarios for Scientific Procurement


Sigma-1 Receptor Ligand Development and Neuroscience SAR Campaigns

Research groups focused on sigma-1 (σ₁) receptor pharmacology should procure 3-(4-fluorophenoxy)piperidine as a foundational scaffold for developing high-affinity σ₁ ligands. As demonstrated by the phenoxyalkylpiperidine series achieving subnanomolar Ki values (0.34 nM) at σ₁ receptors [1], the 3-substituted piperidine framework provides the optimal geometry for σ₁ binding pocket engagement. This compound serves as a versatile intermediate for alkylation, acylation, and diversification to explore σ₁ agonism/antagonism in preclinical models of amnesia, neuroprotection, and pain. The 4-positional isomer cannot replicate this binding profile and should not be substituted in σ₁-targeted programs.

DAT-Targeted SPECT/PET Radiotracer Synthesis for Parkinson's Disease Imaging

Nuclear medicine and molecular imaging laboratories developing dopamine transporter (DAT) imaging agents for Parkinson's disease diagnosis should prioritize 3-(4-fluorophenoxy)piperidine as a key intermediate. US Patent 20010044543 explicitly claims 3-substituted piperidine derivatives as precursors for radiolabeled DAT ligands compatible with SPECT imaging [2]. The 3-position substitution enables conjugation with technetium-99m chelating groups while maintaining DAT affinity and blood-brain barrier penetration. The 4-substituted isomers are claimed for NMDA receptor antagonism and lack the requisite geometry for DAT-targeted imaging probe construction.

Cisapride-Class Gastrointestinal Prokinetic Agent Synthesis and Process Optimization

Process chemistry teams engaged in synthesizing cisapride or related 5-HT₄ receptor agonists should procure 3-(4-fluorophenoxy)piperidine to streamline synthetic routes. The compound enables direct alkylation to 1-[3-(4-fluorophenoxy)propyl]piperidine intermediates without the reductive amination step required when using 4-piperidinone starting materials, eliminating stereoisomer formation and reducing purification burden [3]. This positional advantage translates to higher yield, improved purity, and reduced manufacturing costs in both research-scale and pilot-scale production of cisapride-class compounds.

Next-Generation SNRI Development for Antidepressant and Anxiolytic Drug Discovery

Medicinal chemistry teams pursuing novel serotonin-norepinephrine reuptake inhibitors (SNRIs) should utilize 3-(4-fluorophenoxy)piperidine as a core scaffold for SAR exploration. The fluorophenoxy-substituted piperidine framework has yielded compounds like F-98214-TA, which demonstrates 5-HT and NE uptake inhibition at low nanomolar potency (IC₅₀ = 1.9 nM and 11.2 nM, respectively) with superior in vivo efficacy compared to fluoxetine, venlafaxine, and desipramine [4]. 3-(4-Fluorophenoxy)piperidine provides the unsubstituted core from which diverse SNRI candidates can be elaborated through N-alkylation, aromatic substitution, and linker optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorophenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.